molecular formula C10H5N3O2 B027305 3-Nitroquinoline-2-carbonitrile CAS No. 102170-61-6

3-Nitroquinoline-2-carbonitrile

Cat. No.: B027305
CAS No.: 102170-61-6
M. Wt: 199.17 g/mol
InChI Key: NIYRSXCXRBMWRL-UHFFFAOYSA-N
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Description

Itriglumide, also known as CR-2945, is a synthetic organic compound classified as an anthranilic acid derivative. It functions as a cholecystokinin B (CCK-B) receptor antagonist, which means it inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein. Itriglumide has shown potential in the treatment of peptic ulcer disease and other gastrointestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of itriglumide involves several steps:

    Condensation of 3,5-dimethylisatoic acid anhydride with 8-azabicyclo[4.5]decane: This reaction is carried out in the presence of triethylamine in refluxing toluene to form an intermediate.

    Reaction of 3-(1-naphthyl)glutaric anhydride with methanol: This step yields the racemic monomethyl ester, which is then subjected to optical resolution with cinchonine to obtain the 3®-monoester.

  • Condensation of the amine intermediate with the chloride of 3®-(1-naphthyl)glutaric acid monomethyl ester : This reaction is performed using triethylamine in hot toluene to produce the glutaramic ester.
  • Hydrolysis of the glutaramic ester: The final step involves hydrolysis with sodium hydroxide in a mixture of methanol, methylene chloride, and water

Industrial Production Methods

Industrial production methods for itriglumide are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Itriglumide undergoes various chemical reactions, including:

    Condensation reactions: As seen in its synthesis, itriglumide is formed through multiple condensation steps.

    Hydrolysis: The final step in its synthesis involves hydrolysis to produce the active compound.

Common Reagents and Conditions

    Triethylamine: Used as a base in condensation reactions.

    Toluene: A solvent for refluxing reactions.

    Methanol: Used in the formation of the racemic monomethyl ester.

    Sodium hydroxide: Employed in the hydrolysis step.

Major Products Formed

The major product formed from these reactions is itriglumide itself, with intermediates such as the glutaramic ester and the 3®-monoester being key steps in its synthesis .

Mechanism of Action

Itriglumide exerts its effects by binding to and inhibiting the CCK-B receptors. This inhibition reduces the action of cholecystokinin, leading to decreased gastric acid secretion and potentially accelerating gastric emptying. The molecular targets involved include the CCK-B receptors in the gastrointestinal tract and the brain .

Comparison with Similar Compounds

Itriglumide is compared with other CCK-B receptor antagonists such as:

Itriglumide stands out due to its significantly better bioavailability and its combined antisecretory and anti-ulcer effects .

Properties

IUPAC Name

3-nitroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRSXCXRBMWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628593
Record name 3-Nitroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-61-6
Record name 3-Nitroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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